molecular formula C10H8BrN B1268476 8-Bromonaphthalen-1-amine CAS No. 62456-34-2

8-Bromonaphthalen-1-amine

Cat. No. B1268476
CAS RN: 62456-34-2
M. Wt: 222.08 g/mol
InChI Key: FKFCNFNWFJYIJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Bromonaphthalen-1-amine is represented by the linear formula C10H8BrN . The compound has a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

8-Bromonaphthalen-1-amine is a solid substance . It has a molecular weight of 222.08 . The compound is soluble in water .

Scientific Research Applications

Organic Synthesis

8-Bromonaphthalen-1-amine: is a valuable intermediate in organic synthesis. It can be used to introduce the naphthylamine moiety into larger molecules, which is a structural component found in various organic compounds . Its bromine atom is reactive and can be substituted with other groups, making it versatile for cross-coupling reactions .

Medicinal Chemistry

In medicinal chemistry, 8-Bromonaphthalen-1-amine serves as a building block for the synthesis of heterocyclic compounds, which are crucial in drug development . Its incorporation into pharmaceuticals can lead to the discovery of new therapeutic agents with potential applications in treating a wide range of diseases.

Materials Science

The compound finds applications in materials science due to its ability to form intra- and intermolecular hydrogen bonds and exhibit a herring-bone stacking motif . These properties are beneficial in the design and fabrication of novel materials, including polymers and nanomaterials.

Analytical Chemistry

8-Bromonaphthalen-1-amine: is used in analytical chemistry for method development and validation. It can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of chemical compounds .

Environmental Science

In environmental science, 8-Bromonaphthalen-1-amine could be studied for its environmental fate and behavior. Understanding its interactions with environmental factors is crucial for assessing its impact and for the development of remediation strategies .

Pharmaceutical Research

This compound is also significant in pharmaceutical research, where it is used in the synthesis of new drug candidates. Its role in the development of novel therapeutic compounds is vital for advancing healthcare and treatment options .

Mechanism of Action

Target of Action

It’s known that the compound exhibits intra- and intermolecular hydrogen bonds , which suggests that it may interact with biological targets that have complementary hydrogen bonding capabilities.

Mode of Action

8-Bromonaphthalen-1-amine exhibits less strain between the 1 and 8 substituents . This could potentially influence its interaction with its targets. The compound forms both intra- and intermolecular hydrogen bonds , which could facilitate its binding to target molecules and influence the resulting changes.

Result of Action

The compound’s ability to form intra- and intermolecular hydrogen bonds could potentially influence its molecular and cellular effects.

Safety and Hazards

8-Bromonaphthalen-1-amine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for 8-Bromonaphthalen-1-amine are not available, it’s worth noting that the compound has been used in research . For example, it was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia .

Relevant Papers The compound has been mentioned in several papers . For instance, it was discussed in a study published in Acta Crystallographica . Another paper from the University of St Andrews Research Portal also mentioned the compound .

properties

IUPAC Name

8-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCNFNWFJYIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346612
Record name 1-Amino-8-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromonaphthalen-1-amine

CAS RN

62456-34-2
Record name 8-Bromo-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62456-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-8-bromonaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromonaphthalen-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the structure of 8-Bromonaphthalen-1-amine?

A1: 8-Bromonaphthalen-1-amine exhibits less steric strain between the bromine and amine groups at the 1 and 8 positions compared to other 1,8-disubstituted naphthalene compounds []. This is an important observation as steric hindrance can significantly impact a molecule's reactivity and physicochemical properties. Additionally, the NH group participates in both intra- and intermolecular hydrogen bonding, influencing the crystal packing arrangement, which adopts a herringbone stacking motif [].

Q2: How was 8-Bromonaphthalen-1-amine synthesized?

A2: The synthesis involved a multi-step process. First, 8-bromo-1-naphthoic acid was reacted with sodium azide. Subsequently, aqueous ammonia was added to the reaction mixture. The crude product obtained was then purified by crystallization using petroleum ether, resulting in pink crystals of 8-Bromonaphthalen-1-amine [].

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